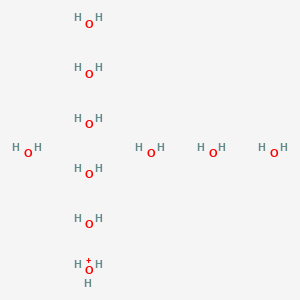
oxidanium;nonahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxidanium;nonahydrate is a chemical compound that consists of oxidanium ions and water molecules in a specific stoichiometric ratio. The compound is a hydrate, meaning it includes water molecules within its crystalline structure. Hydrates are common in nature and are often used in various industrial and scientific applications due to their unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of oxidanium;nonahydrate typically involves the hydration of oxidanium ions in an aqueous solution. The process can be carried out by dissolving oxidanium salts in water and allowing the solution to crystallize under controlled conditions. The reaction conditions, such as temperature and concentration, play a crucial role in determining the final product.
Industrial Production Methods
In industrial settings, this compound can be produced on a large scale by using continuous crystallization processes. The oxidanium salts are dissolved in water, and the solution is then subjected to controlled cooling or evaporation to induce crystallization. The resulting crystals are collected, washed, and dried to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidanium;nonahydrate undergoes various chemical reactions, including:
Oxidation: The oxidanium ions can act as oxidizing agents, participating in redox reactions.
Reduction: Under certain conditions, oxidanium ions can be reduced to form different products.
Substitution: The compound can undergo substitution reactions where the oxidanium ions are replaced by other ions or molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions can produce reduced oxidanium species.
Wissenschaftliche Forschungsanwendungen
Oxidanium;nonahydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological assays and experiments to study cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a component in pharmaceutical formulations.
Industry: Utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of oxidanium;nonahydrate involves its interaction with molecular targets and pathways within a system. The oxidanium ions can participate in redox reactions, influencing the oxidative state of other molecules. This can lead to changes in cellular processes and biochemical pathways, ultimately affecting the overall function of the system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Magnesium sulfate heptahydrate: Similar in that it is also a hydrate with water molecules in its structure.
Copper sulfate pentahydrate: Another example of a hydrate with distinct chemical properties.
Uniqueness
Oxidanium;nonahydrate is unique due to its specific stoichiometric ratio and the properties conferred by the oxidanium ions. Its ability to participate in various chemical reactions and its wide range of applications make it a valuable compound in both scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
141365-31-3 |
|---|---|
Molekularformel |
H21O10+ |
Molekulargewicht |
181.16 g/mol |
IUPAC-Name |
oxidanium;nonahydrate |
InChI |
InChI=1S/10H2O/h10*1H2/p+1 |
InChI-Schlüssel |
OERSQQSRDNGGHG-UHFFFAOYSA-O |
Kanonische SMILES |
[OH3+].O.O.O.O.O.O.O.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


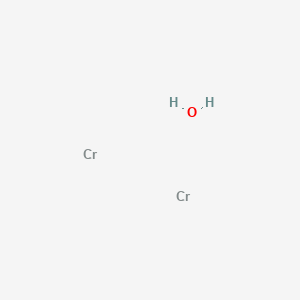
![3,8-Dihydroxy-9-(hydroxymethyl)-1,4,6-trimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14270656.png)

![7-[(4-Chlorophenyl)methylidene]-4,4-dimethyl-1-oxaspiro[2.4]heptane](/img/structure/B14270665.png)
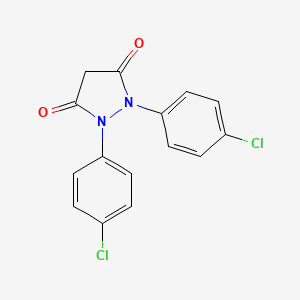
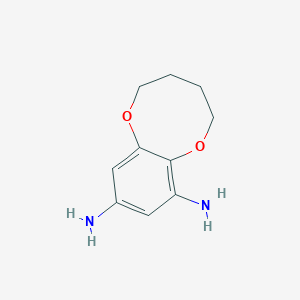




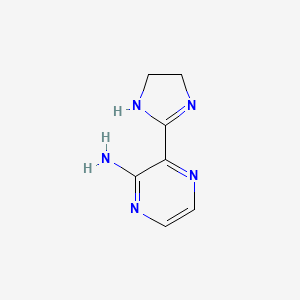
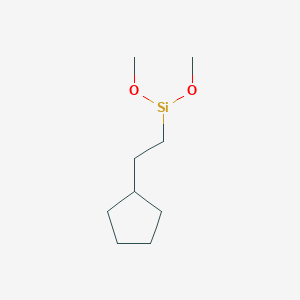
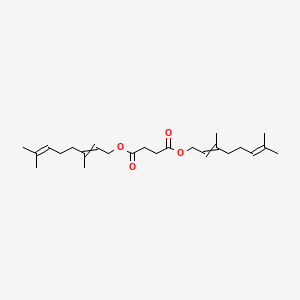
phosphanium perchlorate](/img/structure/B14270729.png)
